

A Technical Guide to the Spectroscopic Analysis of 1-Methyl-2,2-diphenylethylene

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Compound of Interest

Compound Name: 1-Methyl-2,2-diphenylethylene

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This technical guide provides an in-depth overview of the spectroscopic data for **1-methyl-2,2-diphenylethylene** (also known as 1,1-diphenylpropene), tailored for researchers, scientists, and professionals in drug development. While experimental spectra for this specific compound are not readily available in public databases, this guide presents spectroscopic data for the closely related compound 1,1-diphenylethylene as a reference point. Furthermore, it offers predictions for the spectral features of **1-methyl-2,2-diphenylethylene** and details the experimental protocols for acquiring such data.

Predicted Spectroscopic Data for 1-Methyl-2,2-diphenylethylene

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **1-methyl-2,2-diphenylethylene**. These predictions are based on the known spectral data of 1,1-diphenylethylene and the expected influence of the additional methyl group.

Table 1: Predicted ^1H NMR Spectroscopic Data for 1-Methyl-2,2-diphenylethylene

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.2-7.4	Multiplet	10H	Aromatic protons (C_6H_5)
~6.0-6.2	Singlet/Narrow Multiplet	1H	Olefinic proton ($=CH-CH_3$)
~2.1	Singlet/Doublet	3H	Methyl protons ($-CH_3$)

Note: The olefinic proton may show coupling to the methyl protons, resulting in a quartet, and the methyl protons may appear as a doublet.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for 1-Methyl-2,2-diphenylethylene

Chemical Shift (δ) (ppm)	Assignment
~140-145	Quaternary aromatic carbons
~127-130	Aromatic CH carbons
~140-150	Quaternary olefinic carbon ($=C(Ph)_2$)
~120-130	Olefinic CH carbon ($=CH-CH_3$)
~15-20	Methyl carbon ($-CH_3$)

Table 3: Predicted IR Spectroscopic Data for 1-Methyl-2,2-diphenylethylene

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3100	Medium	Aromatic C-H stretch
2950-3000	Medium	Olefinic and Aliphatic C-H stretch
1600, 1490, 1450	Medium-Strong	Aromatic C=C stretch
~1640	Medium	Alkene C=C stretch
1375-1450	Medium	C-H bend (methyl)
690-770	Strong	C-H out-of-plane bend (monosubstituted benzene)

Spectroscopic Data for the Reference Compound: 1,1-Diphenylethylene

The following tables present the experimental spectroscopic data for 1,1-diphenylethylene, which serves as a foundational reference.

Table 4: ¹H NMR Spectroscopic Data for 1,1-Diphenylethylene

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
7.31	Multiplet	10H	Aromatic protons (C_6H_5)[1]
5.45	Singlet	2H	Olefinic protons ($=CH_2$)[1]

Table 5: ¹³C NMR Spectroscopic Data for 1,1-Diphenylethylene

Chemical Shift (δ) (ppm)	Assignment
150.2	Quaternary olefinic carbon ($=\text{C}(\text{Ph})_2$)
141.4	Quaternary aromatic carbons
128.3	Aromatic CH carbons
127.8	Aromatic CH carbons
127.3	Aromatic CH carbons
114.4	Olefinic CH_2 carbon ($=\text{CH}_2$)

Table 6: IR Spectroscopic Data for 1,1-Diphenylethylene

Wavenumber (cm^{-1})	Assignment
3080, 3059, 3025	Aromatic and Olefinic C-H stretch
1625	Alkene C=C stretch
1598, 1493, 1445	Aromatic C=C stretch
905	$=\text{CH}_2$ out-of-plane bend
768, 695	C-H out-of-plane bend (monosubstituted benzene)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The principle of NMR involves the alignment of nuclear spins in a magnetic field and their perturbation by a radio-frequency pulse. The subsequent detection of emitted electromagnetic waves provides information about the molecular structure.[\[2\]](#)

Sample Preparation:

- Dissolve approximately 5-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is free of particulate matter.

Instrumentation and Data Acquisition:

- NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.[3]
- The instrument is locked onto the deuterium signal of the solvent.
- Shimming is performed to optimize the homogeneity of the magnetic field.
- For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy measures the interaction of infrared radiation with matter, causing molecular vibrations.[4] The absorption of radiation at specific frequencies corresponds to particular functional groups within a molecule.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
- Place the mixture into a pellet-forming die.
- Apply pressure to form a transparent or translucent pellet.

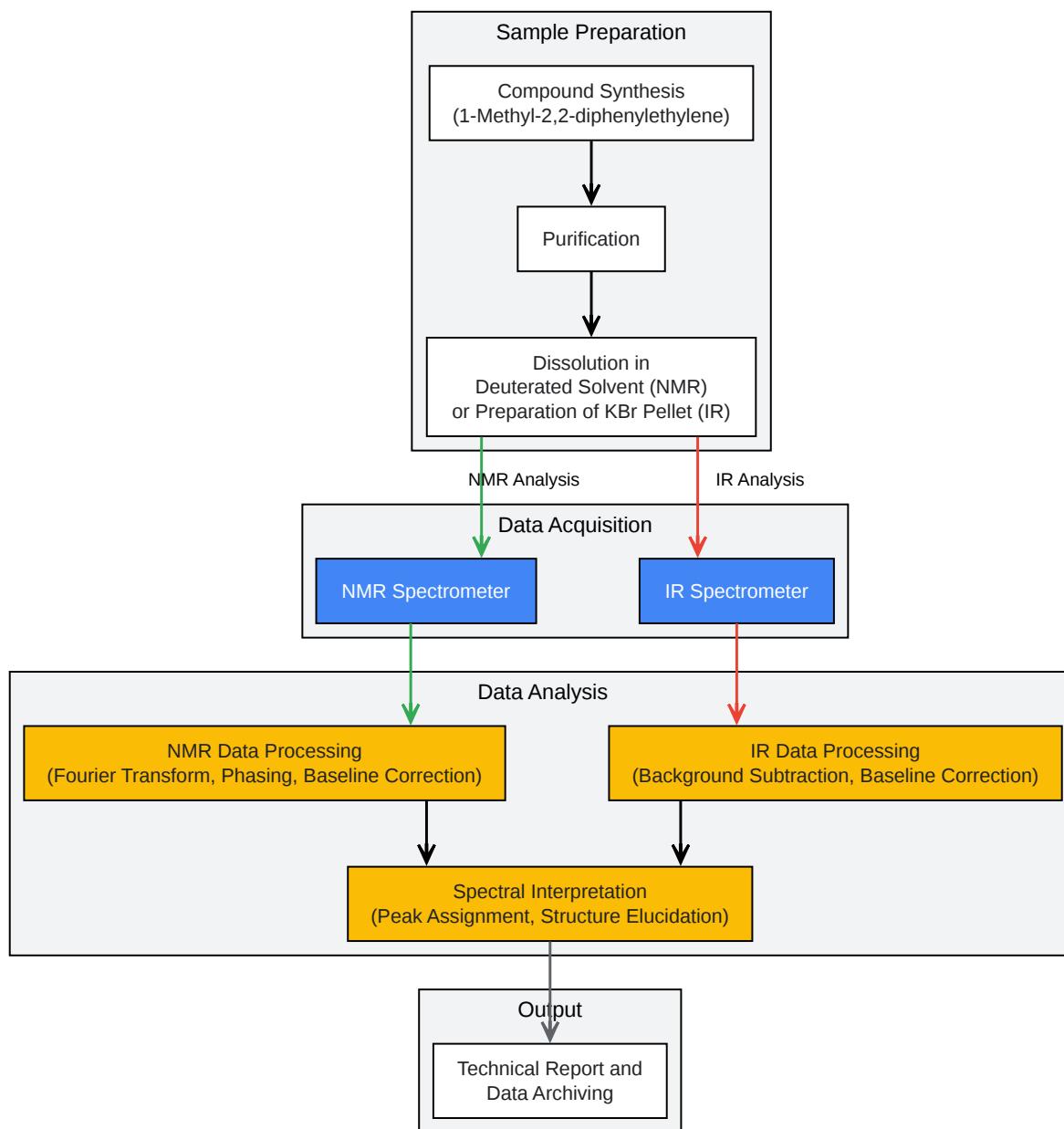
Instrumentation and Data Acquisition:

- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- A background spectrum of the empty sample compartment or a pure KBr pellet is recorded first.
- The sample pellet is then placed in the sample holder, and the spectrum is acquired.
- The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mandatory Visualization

The following diagram illustrates a generalized workflow for obtaining and analyzing spectroscopic data.

General Spectroscopic Analysis Workflow

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Caption: General Spectroscopic Analysis Workflow.

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